2-Bromo-6-(2-methoxyphenyl)pyridine
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Overview
Description
2-Bromo-6-(2-methoxyphenyl)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom at the 2-position and a methoxyphenyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the bromination of 6-(2-methoxyphenyl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of brominating agent and solvent may vary depending on the cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methoxyphenyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-6-(2-methoxyphenyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is employed in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2-methoxyphenyl)pyridine depends on the specific application and the target molecule. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the biaryl product . The methoxyphenyl group can participate in various interactions, such as hydrogen bonding or π-π stacking, depending on the molecular environment .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxypyridine: Similar structure but lacks the phenyl group.
2-Bromo-6-(4-methoxyphenyl)pyridine: Similar structure but with the methoxy group at the 4-position of the phenyl ring.
Uniqueness
2-Bromo-6-(2-methoxyphenyl)pyridine is unique due to the specific positioning of the bromine and methoxyphenyl groups, which can influence its reactivity and interactions in chemical reactions. This unique structure makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Biological Activity
2-Bromo-6-(2-methoxyphenyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, synthesis methods, and potential applications in pharmacology.
The molecular formula of this compound is C12H10BrN with a molecular weight of approximately 249.12 g/mol. The compound features a pyridine ring substituted with a bromine atom and a methoxyphenyl group, which contributes to its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research conducted by Ribeiro Morais et al. demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (human breast cancer) cells. The IC50 values for these compounds were reported to be around 25.72 ± 3.95 μM, indicating a promising therapeutic window for further development .
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF7 | 25.72 ± 3.95 | Induces apoptosis |
U87 | 45.2 ± 13.0 | Suppresses tumor growth |
The mechanism through which this compound exerts its anticancer effects involves the modulation of apoptotic pathways and inhibition of cell proliferation. Flow cytometry analyses indicated that treatment with the compound led to increased apoptosis in cancer cell lines, suggesting that it may activate intrinsic apoptotic pathways .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. A study indicated that derivatives of this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Bacterial Strain | MIC (μg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 15.625 | Antibacterial |
Escherichia coli | 31.25 | Antibacterial |
Case Studies
- Study on Cancer Cell Lines : A detailed investigation into the effects of this compound on MCF7 cells revealed that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
- Antimicrobial Evaluation : In a comparative study, the compound was tested against several bacterial strains, showing superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like ciprofloxacin.
Synthesis Methods
The synthesis of this compound typically involves bromination of the pyridine ring followed by substitution reactions with methoxyphenyl groups. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Route Overview
- Bromination : The starting pyridine derivative undergoes bromination under controlled conditions.
- Substitution Reaction : The brominated product is reacted with a methoxyphenyl compound in the presence of a base to facilitate nucleophilic substitution.
Properties
Molecular Formula |
C12H10BrNO |
---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
2-bromo-6-(2-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10BrNO/c1-15-11-7-3-2-5-9(11)10-6-4-8-12(13)14-10/h2-8H,1H3 |
InChI Key |
ZIHYLGTWNRGVOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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